molecular formula C10H8ClNO2 B8245075 5-Chloro-1H-indole-4-carboxylic acid methyl ester

5-Chloro-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8245075
M. Wt: 209.63 g/mol
InChI Key: ABWJKXWQQOCCLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indole-4-carboxylic acid methyl ester typically involves the esterification of indole-5-carboxylic acid. One common method includes the use of methanol and a strong acid catalyst to facilitate the esterification reaction . Another approach involves the use of coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) and DMF (dimethylformamide) as the solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, carboxylic acids, alcohols, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activities. For instance, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The chlorine atom and ester group enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid methyl ester
  • 5-Bromo-1H-indole-4-carboxylic acid methyl ester
  • 1H-indole-2-carboxylic acid methyl ester

Comparison

Compared to these similar compounds, 5-Chloro-1H-indole-4-carboxylic acid methyl ester is unique due to the presence of the chlorine atom at the 5th position, which significantly influences its chemical reactivity and biological activity. The chlorine atom enhances its electrophilic substitution reactions and increases its potency in biological assays .

Properties

IUPAC Name

methyl 5-chloro-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWJKXWQQOCCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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